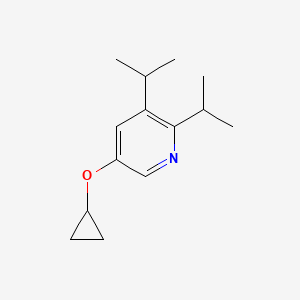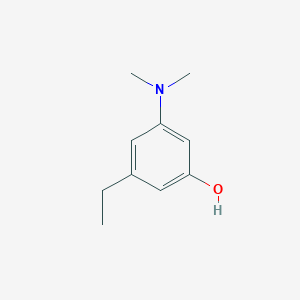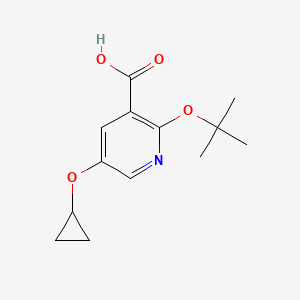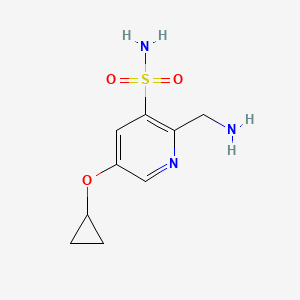
3-Amino-2-formylisonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-formylisonicotinic acid is an organic compound with a unique structure that includes both an amino group and a formyl group attached to an isonicotinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formylisonicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of isonicotinic acid, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 3-Amino-2-carboxyisonicotinic acid, while reduction yields 3-Amino-2-hydroxyisonicotinic acid.
Applications De Recherche Scientifique
3-Amino-2-formylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Amino-2-formylisonicotinic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: Lacks the amino and formyl groups, making it less reactive in certain chemical reactions.
3-Aminoisonicotinic acid: Similar but lacks the formyl group, affecting its chemical properties and reactivity.
2-Formylisonicotinic acid: Similar but lacks the amino group, influencing its interactions and applications.
Uniqueness
3-Amino-2-formylisonicotinic acid is unique due to the presence of both the amino and formyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
3-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(7(11)12)1-2-9-5(6)3-10/h1-3H,8H2,(H,11,12) |
Clé InChI |
BGYZPCTYSRMDKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(=O)O)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)









